Tris(4-tert-butylphenyl) phosphate
Overview
Description
Tris(4-tert-butylphenyl) phosphate: is an organophosphorus compound with the molecular formula C30H39O4P . It is known for its application as a flame retardant and plasticizer in various industrial processes. This compound is characterized by its high thermal stability and chemical resistance, making it suitable for use in high-performance materials.
Mechanism of Action
Target of Action
Tris(4-tert-butylphenyl) phosphate, also known as AO168, is a novel organophosphate ester . The primary target of AO168 is secretory Phospholipase A2 (sPLA2) . sPLA2 is an enzyme that plays a crucial role in the metabolism of phospholipids, and it is involved in various physiological and pathological processes, including inflammation .
Mode of Action
AO168 exerts its action by inhibiting the activity of sPLA2 . This inhibition is achieved through molecular docking, a process where AO168 binds to the active site of sPLA2, preventing it from catalyzing the hydrolysis of phospholipids .
Biochemical Pathways
The inhibition of sPLA2 by AO168 affects the metabolic pathways of phospholipids . Since sPLA2 is responsible for the hydrolysis of phospholipids to produce fatty acids and lysophospholipids, its inhibition by AO168 can disrupt these metabolic pathways, leading to a decrease in the production of these metabolites .
Result of Action
The inhibition of sPLA2 by AO168 has been associated with anti-inflammatory effects . A study has also reported that acute exposure to ao168 can cause cardiotoxicity in zebrafish larvae, indicating potential adverse effects of ao168 .
Action Environment
AO168 is prevalent and abundant in the environment, posing exposure risks to ecological and public health . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of AO168. For instance, high temperatures could potentially lead to the degradation of AO168, reducing its efficacy. On the other hand, certain environmental contaminants could potentially interact with AO168, influencing its action and toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-tert-butylphenyl) phosphate is typically synthesized through the reaction of 4-tert-butylphenol with phosphoric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3C6H5C(CH3)3+H3PO4→C6H5C(CH3)3O3P+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(4-tert-butylphenyl) phosphate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphates, while substitution can result in the formation of different phenyl derivatives.
Scientific Research Applications
Chemistry: Tris(4-tert-butylphenyl) phosphate is used as a flame retardant in the production of polymers and plastics. Its high thermal stability makes it suitable for use in materials that are exposed to high temperatures.
Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It is also investigated for its potential use in drug delivery systems due to its chemical stability.
Industry: In the industrial sector, this compound is used as a plasticizer to enhance the flexibility and durability of plastic materials. It is also used in the production of coatings, adhesives, and sealants.
Comparison with Similar Compounds
- Triphenyl phosphate
- Tris(2,4-di-tert-butylphenyl) phosphate
- Tris(4-nitrophenyl) phosphate
Comparison: Tris(4-tert-butylphenyl) phosphate is unique due to its high thermal stability and chemical resistance compared to other similar compounds. For example, tris(2,4-di-tert-butylphenyl) phosphate also exhibits high stability but may have different reactivity and applications. Triphenyl phosphate, on the other hand, is less thermally stable and is used in different industrial applications.
Properties
IUPAC Name |
tris(4-tert-butylphenyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39O4P/c1-28(2,3)22-10-16-25(17-11-22)32-35(31,33-26-18-12-23(13-19-26)29(4,5)6)34-27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORSVOJSXMHDHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)(C)C)OC3=CC=C(C=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051466 | |
Record name | Tris(4-tert-butylphenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phenol, 4-(1,1-dimethylethyl)-, 1,1',1''-phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
78-33-1 | |
Record name | Phenol, 4-(1,1-dimethylethyl)-, 1,1′,1′′-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tris(p-t-butylphenyl) phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(4-tert-butylphenyl) phosphate | |
Source | DTP/NCI | |
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Record name | Phenol, 4-(1,1-dimethylethyl)-, 1,1',1''-phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(4-tert-butylphenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051466 | |
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Record name | Tris(p-tert-butylphenyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHOSPHATE, TRIS(TERT-BUTYLPHENYL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7657453VT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TRIS(P-T-BUTYLPHENYL) PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5219 | |
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Q1: What is the significance of Tris(4-tert-butylphenyl) phosphate in consumer products, and what potential exposure risks does it pose?
A1: this compound is an organophosphate flame retardant (OPFR) detected in the foam materials of children's car seats. [] While its use enhances fire safety, it raises concerns about potential exposure, particularly through inhalation. [] Although this compound was only found in one out of eight foam samples in the study, its presence highlights the broader use of OPFRs in consumer products and the need to understand their potential impact on human health and indoor air quality.
Q2: How does the emission of Triethyl phosphate (TEP), another organophosphate flame retardant, differ from this compound in car seat materials?
A2: The research primarily focuses on Triethyl phosphate (TEP) emission due to its relatively high vapor pressure compared to other detected OPFRs, including this compound. [] While both compounds can potentially off-gas from car seat materials, TEP's higher vapor pressure suggests it's more likely to contribute to vehicle air pollution and inhalation exposure. [] Further research is needed to quantify the specific emission rates and potential health risks associated with this compound.
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